molecular formula HC5H5N(+)<br>C5H6N+ B092312 Pyridinium CAS No. 16969-45-2

Pyridinium

Cat. No. B092312
CAS RN: 16969-45-2
M. Wt: 80.11 g/mol
InChI Key: JUJWROOIHBZHMG-UHFFFAOYSA-O
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Description

Pyridinium is a heterocyclic organic compound that is derived from pyridine. It is a positively charged ion with the chemical formula C5H5NH+. Pyridinium is widely used in various fields of science, including chemistry, biochemistry, and pharmacology.

Mechanism Of Action

Pyridinium acts as a Lewis acid, which means that it can accept a pair of electrons from a Lewis base. It can also act as a proton acceptor due to its positive charge. Pyridinium can form hydrogen bonds with other molecules due to its polar nature, which can affect its reactivity.

Biochemical And Physiological Effects

Pyridinium has various biochemical and physiological effects, including its ability to inhibit the activity of enzymes such as acetylcholinesterase. It can also interact with cell membranes, affecting their fluidity and permeability. Pyridinium can also affect the activity of neurotransmitters, including dopamine and serotonin.

Advantages And Limitations For Lab Experiments

Pyridinium has several advantages for lab experiments, including its high solubility in water and organic solvents. It is also stable under various conditions, making it suitable for use in a wide range of experiments. However, pyridinium can be toxic and corrosive, which can limit its use in some experiments.

Future Directions

There are several future directions for the research of pyridinium, including its use as a catalyst in green chemistry. Pyridinium can also be used as a template for the synthesis of new organic compounds. Further research can also be conducted on the interaction of pyridinium with cell membranes and neurotransmitters, which can provide insights into its potential use in pharmacology.
Conclusion:
In conclusion, pyridinium is a versatile compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on pyridinium can provide valuable insights into its potential use in various fields of science.

Scientific Research Applications

Pyridinium has various scientific research applications, including its use as a solvent in chemical reactions. It is also used as a catalyst in organic reactions, including the Friedel-Crafts reaction and the Vilsmeier-Haack reaction. Pyridinium is also used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

properties

IUPAC Name

pyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJWROOIHBZHMG-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[NH+]C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407294
Record name Pyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridinium

CAS RN

16969-45-2
Record name Pyridinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16969-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinium cation
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016969452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRIDINIUM CATION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNZ2DM8Q8K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Aminomethylphosphonic acid (Aldrich Chem. Co.) is reacted with trityl chloride in the presence of triethylamine. The dianionic phosphonate product, where the counter ions are triethylammonium, is mixed with an excess of reagent suitable for adding the desired pendant X moiety (e.g., addition of methanol gives X=methoxy, and addition of dimethylamine gives X=N(CH3)2) and then a carbodiimide, such as dicyclohexylcarboiimide (DCC), is added. The resultant monoanionic product is shaken with a mixture of water and chloroform containing pyridinium hydrochloride. This procedure gives a monoionic phosphonic acid having a pyridinium counter ion. This product is added to chloroform containing N4-Benzoylcytidine-2',3'-phenylboronate and DCC is added. The product is dried and chromatographed on silica using methanol/chloroform mixtures. The pure product is next treated with 1,3-dihydroxypropane to give Structure 2 of FIG. 12, and a portion is further treated with acetic acid in trifluoroethanol.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Quinolinium and pyridinium compounds were prepared by heating equimolar amounts of quinoline or pyridine with a chloro- or bromoalkyl of about 4 to about 10 carbons, or a chloro- or bromoalkylaryl of about 7 to about 20 carbons, to a temperature up to about 125° C. in about 30% aqueous alcohol. The reaction product was analyzed for free halide, and used without further purification.
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